molecular formula C28H28N4O4S B2867105 N-isobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115382-48-3

N-isobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2867105
CAS RN: 1115382-48-3
M. Wt: 516.62
InChI Key: ZXXJYWQIRJBEGW-UHFFFAOYSA-N
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Description

N-isobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H28N4O4S and its molecular weight is 516.62. The purity is usually 95%.
BenchChem offers high-quality N-isobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Research has demonstrated the synthesis of compounds similar to N-isobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide, focusing on their cytotoxic activities. A study by Bu et al. (2001) showed that certain derivatives have substantial growth delay effects against in vivo subcutaneous tumors in mice, indicating potential for cancer treatment research (Bu et al., 2001).

Antitumor Activity

  • Various derivatives of isoquinoline, closely related to the chemical , have been synthesized and evaluated for antineoplastic activity. Liu et al. (1995) found that some of these compounds showed significant activity against L1210 leukemia in mice, highlighting their potential in antitumor therapy (Liu et al., 1995).

Application in Isoquinoline Derivatives Synthesis

  • The compound's structure is useful in the synthesis of various isoquinoline derivatives. Collado et al. (1997) describe a method for synthesizing substituted isoquinolones, demonstrating the versatility of similar compounds in creating a range of isoquinoline alkaloids (Collado et al., 1997).

Research on Fluorescent Properties

  • Compounds with structural similarities have been studied for their fluorescent properties. Rangnekar and Shenoy (1987) explored the fluorescent applications of certain derivatives, indicating the potential for use in materials science and bioimaging (Rangnekar & Shenoy, 1987).

Evaluation as Diuretic and Antihypertensive Agents

  • Research has also been conducted to evaluate similar quinazoline derivatives as potential diuretic and antihypertensive agents. Rahman et al. (2014) synthesized and assessed a series of derivatives, finding significant activity in these areas (Rahman et al., 2014).

Biologically Active Derivatives Synthesis

  • The compound's framework is instrumental in synthesizing biologically active derivatives. Abdel-latif et al. (2011) used similar compounds as starting materials to create bioactive isoindoloquinazoline, pyrimidine, and thiazine derivatives, showing its utility in pharmaceutical research (Abdel-latif et al., 2011).

Pro-Drug System Applications

  • Compounds structurally related to N-isobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide have been studied as potential pro-drug systems. Berry et al. (1997) investigated nitrofuranylmethyl derivatives for their applications in selectively releasing therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).

properties

IUPAC Name

N-(2-methylpropyl)-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4S/c1-19(2)17-29-26(33)22-10-13-24-25(16-22)30-28(37-18-21-8-11-23(12-9-21)32(35)36)31(27(24)34)15-14-20-6-4-3-5-7-20/h3-13,16,19H,14-15,17-18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXJYWQIRJBEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

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